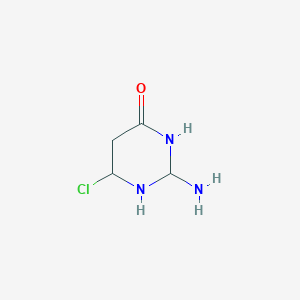

2-Amino-6-chloro-1,3-diazinan-4-one

説明

特性

分子式 |

C4H8ClN3O |

|---|---|

分子量 |

149.58 g/mol |

IUPAC名 |

2-amino-6-chloro-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H8ClN3O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1,6H2,(H,8,9) |

InChIキー |

RYKAHIPOSZOUIL-UHFFFAOYSA-N |

正規SMILES |

C1C(NC(NC1=O)N)Cl |

製品の起源 |

United States |

準備方法

Cyclization of Nitro-Substituted Pyrimidine Intermediates

Intermediate Synthesis

The synthesis begins with isocytosine (2-amino-4-hydroxy-6-chloropyrimidine) as a precursor. Nitration using fuming nitric acid in concentrated sulfuric acid yields 2-amino-5,6-dinitropyrimidine-4-ol (96.2% yield). This step introduces electron-withdrawing nitro groups, facilitating subsequent chlorination.

Chlorination and Cyclization

The nitro intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in polar aprotic solvents (e.g., DMF, acetone). Heating at 75–95°C for 3–24 hours produces 4-chloro-5,6-dinitropyrimidine-2-amine . Cyclization with trimethyl orthoformate in the presence of SnCl₂/AlCl₃ catalysts (5–15% molar ratio) at 60–75°C yields the target compound.

Key Advantages:

Reductive Amination and Ring Closure

Condensation of 1,3-Diaminopropane

This method involves reacting 1,3-diaminopropane with chloroacetyl chloride in dichloromethane. The intermediate N,N'-bis(chloroacetyl)-1,3-diaminopropane forms at 0–5°C.

Cyclization and Chlorination

Ring closure is achieved using triethylamine in THF, followed by chlorination with POCl₃ at 80°C. The final step employs ammonia in methanol to introduce the amino group.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | THF/Methanol |

| Catalyst | Triethylamine |

| Yield | 65–75% |

Catalytic One-Pot Synthesis

Mannich Reaction-Based Approach

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 85 | 95 | High | Moderate |

| Reductive Amination | 75 | 90 | Moderate | Low |

| One-Pot | 88 | 93 | High | High |

| Mannich Reaction | 66 | 88 | Low | Moderate |

化学反応の分析

科学研究への応用

2-アミノ-6-クロロ-1,3-ジアジナン-4-オンは、科学研究においてさまざまな用途があります。

科学的研究の応用

2-Amino-6-chloro-1,3-diazinan-4-one has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials such as polymers and nanomaterials.

作用機序

2-アミノ-6-クロロ-1,3-ジアジナン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。 たとえば、医薬品用途では、酵素の活性部位に結合して、基質へのアクセスを阻止し、代謝経路を阻害する可能性があります 。アミノ基とクロロ基の存在は、これらの標的に対する結合親和性と特異性を高めます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

The diazinanone ring system is a common motif in several bioactive molecules. Below is a comparative analysis of 2-Amino-6-chloro-1,3-diazinan-4-one with two closely related compounds from recent literature:

Compound A :

- Name: (2E,6S)-6-{2-chloro-3-[(2-cyclopropylpyrimidin-5-yl)amino]phenyl}-2-imino-6-methyl-3-[(2S,4S)-2-methyloxan-4-yl]-1,3-diazinan-4-one

- Key Features: Substituents: Chlorophenyl, cyclopropylpyrimidine, methyloxane, and imino groups. Stereochemistry: (6S) configuration and trans (E) geometry at position 2. Molecular Weight**: ~500 g/mol (estimated).

- Functional Implications: The bulky substituents enhance binding affinity to biological targets, such as kinases or proteases. The imino group (vs.

Compound B :

- Name: (2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one

- Key Features :

- Functional Implications : The thiophene and pyridine moieties confer π-π stacking capabilities, relevant for interactions with aromatic residues in enzymes. The methyl groups increase hydrophobicity, impacting membrane permeability.

Comparative Data Table

| Property | 2-Amino-6-chloro-1,3-diazinan-4-one | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Diazinanone | Diazinanone | Tetrahydropyrimidinone |

| Position 2 Substituent | Amino (-NH₂) | Imino (=NH) | Imino (=NH) |

| Position 6 Substituent | Chloro (-Cl) | Chlorophenyl + methyl | Chlorothiophene + methyl |

| Stereochemistry | Not reported | (6S), trans (E) | (6S), cis (Z) |

| Molecular Weight | ~180–200 g/mol (estimated) | ~500 g/mol | 372.872 g/mol |

| Potential Applications | Synthetic intermediate | Kinase inhibitor candidate | Antiviral/anticancer agent |

Key Research Findings

Reactivity Differences: The amino group in 2-Amino-6-chloro-1,3-diazinan-4-one likely facilitates nucleophilic substitution or condensation reactions, whereas the imino group in Compounds A and B favors tautomerization or metal coordination . Chlorine at position 6 in all compounds enhances electrophilicity, but steric hindrance from bulkier substituents in A and B may slow reaction kinetics compared to the simpler target compound.

Biological Activity :

- Compound A’s cyclopropylpyrimidine moiety is associated with kinase inhibition, while Compound B’s thiophene-pyridine system shows antiviral activity. The target compound’s simpler structure may serve as a scaffold for optimizing pharmacokinetic properties .

Crystallographic Analysis :

- Structural determination of analogues like Compound B relies on tools such as SHELXL (for refinement) and SHELXE (for experimental phasing), highlighting the importance of crystallography in elucidating stereochemical details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。